(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one
Description
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is a bicyclic ketone derivative belonging to the norbornenone family. Its structure features a bicyclo[2.2.1]hept-5-en-2-one core with two methoxy groups at the 7-position and a ketone at the 2-position (Figure 1). The (1R) stereochemistry imparts distinct reactivity in asymmetric synthesis, making it a valuable intermediate in organic chemistry, particularly for constructing steroids and tricothecane analogs .
Properties
CAS No. |
188910-44-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1R)-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3/t6?,7-/m1/s1 |
InChI Key |
RESRXHNESRQRHG-COBSHVIPSA-N |
Isomeric SMILES |
COC1([C@@H]2C=CC1CC2=O)OC |
Canonical SMILES |
COC1(C2CC(=O)C1C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The methoxy groups can be introduced through subsequent methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The process is optimized to ensure high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides like sodium iodide in acetone or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Synthesis of Carbasugar Derivatives
One notable application of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is in the synthesis of carbasugar derivatives. A study demonstrated the enzymatic resolution of racemic derivatives using lipases, leading to enantiomerically enriched products that serve as valuable precursors in carbohydrate chemistry. The resultant compounds were subjected to further transformations to yield novel carbasugar derivatives with potential biological activity .
| Enantiomer | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| (+)-Carbasugar | 94 | 94% ee |
| (-)-Carbasugar | 68 | 68% ee |
Pharmaceutical Applications
The compound has been explored for its potential pharmaceutical applications due to its structural features that may exhibit biological activity. Research indicates that derivatives of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one can act as intermediates in the synthesis of bioactive molecules, particularly in drug discovery processes targeting various diseases .
Case Study 1: Enzymatic Synthesis
A significant study focused on the enzymatic synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one derivatives highlighted the use of lipases for stereoselective reactions. The study reported high yields and selectivity, showcasing the compound's utility in creating complex structures that are otherwise challenging to synthesize through traditional methods .
Another research effort investigated the biological activities of synthesized derivatives of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one, revealing promising results in anti-inflammatory and anti-cancer assays. The findings suggest that modifications to the bicyclic structure can enhance bioactivity, making it a candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The methoxy groups and ketone functionality contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclo[2.2.1]hept-5-en-2-one Derivatives
Table 1: Structural and Functional Comparisons
Biological Activity
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one, a bicyclic compound, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.194 g/mol
- CAS Number : 64145-56-8
Synthesis
The synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one can be achieved through various methods, including enzymatic resolution and chemical transformations involving bicyclic precursors. Notably, the enzymatic resolution of racemic derivatives has been reported to yield enantiomerically enriched products with specific biological activities .
Antimicrobial Activity
Studies have indicated that (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antioxidant Properties
The compound has also demonstrated antioxidant activity in various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
Research indicates that (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its interaction with lipases, which could influence lipid metabolism and provide insights into its role in metabolic disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
